molecular formula C24H26N2O5 B562864 4'-Hydroxyphenylcarvedilol-d3 CAS No. 1189675-28-2

4'-Hydroxyphenylcarvedilol-d3

Katalognummer: B562864
CAS-Nummer: 1189675-28-2
Molekulargewicht: 425.499
InChI-Schlüssel: ZCJHEORDHXCJNB-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxyphenylcarvedilol-d3 typically involves the incorporation of deuterium atoms into the Carvedilol molecule. This can be achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of 4’-Hydroxyphenylcarvedilol-d3 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the incorporation of deuterium and the overall quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Hydroxyphenylcarvedilol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Analytical Methods

Pharmacokinetic Studies
A study validated a simple liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the pharmacokinetic analysis of carvedilol and its metabolite, 4'-hydroxyphenylcarvedilol. The method demonstrated good linearity, selectivity, accuracy, and precision across a range of concentrations. Key pharmacokinetic parameters were evaluated, revealing that the maximum concentration (CmaxC_{max}) for carvedilol was significantly higher than that for 4'-hydroxyphenylcarvedilol, indicating differences in absorption and metabolism between the two compounds .

ParameterCarvedilol4'-Hydroxyphenylcarvedilol
CmaxC_{max} (ng/mL)21.26 ± 9.232.42 ± 2.07
AUC0t_{0-t} (ng·h/mL)66.95 ± 29.455.93 ± 3.51
Half-life (h)6.30 ± 1.956.31 ± 6.45

Therapeutic Applications

Cardiovascular Disease Management
Carvedilol and its derivatives, including 4'-hydroxyphenylcarvedilol, have been shown to improve outcomes in patients with chronic heart failure and hypertension. The compound exhibits antioxidant properties that may contribute to its therapeutic effects by reducing oxidative stress and inflammation in cardiac tissues .

Antifibrotic Properties
Research indicates that carvedilol has antifibrotic effects in chronic liver diseases, which may extend to its derivatives like 4'-hydroxyphenylcarvedilol. In animal models, carvedilol treatment significantly reduced liver fibrosis markers and improved liver function tests after inducing hepatotoxicity with carbon tetrachloride . This suggests potential applications in treating fibrotic conditions beyond cardiovascular diseases.

Chemoprevention

Skin Cancer Prevention
Recent studies have highlighted the chemopreventive potential of carvedilol against skin cancer induced by ultraviolet (UV) radiation. Carvedilol was effective in inhibiting UV-induced neoplastic transformation in epidermal cells, suggesting that its derivatives could also play a role in skin cancer prevention strategies . The compound's ability to absorb UV radiation further supports its use as a topical agent for reducing skin damage.

Case Studies

Several case studies have documented the efficacy of carvedilol and its derivatives:

  • Heart Failure Management : In a clinical trial involving patients with severe heart failure, carvedilol significantly reduced mortality rates and hospitalizations compared to placebo . This underscores the importance of beta-blockers in managing advanced heart failure.
  • Hepatic Fibrosis : A study on the antifibrotic effects of carvedilol demonstrated significant improvements in liver histopathology and function following treatment with this compound .
  • Skin Inflammation Reduction : Topical application of carvedilol after UV exposure was shown to decrease skin inflammation markers and increase tumor latency, highlighting its protective role against UV-induced damage .

Wirkmechanismus

The mechanism of action of 4’-Hydroxyphenylcarvedilol-d3 is similar to that of Carvedilol. It acts as a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist. By blocking these receptors, it reduces heart rate, myocardial contractility, and peripheral vascular resistance, leading to a decrease in blood pressure. Additionally, it exhibits antioxidant properties, which contribute to its cardioprotective effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-Hydroxyphenylcarvedilol-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides a significant advantage in pharmacokinetic and metabolic studies, enabling researchers to gain deeper insights into the behavior of Carvedilol and its metabolites in biological systems .

Biologische Aktivität

4'-Hydroxyphenylcarvedilol-d3 is a deuterated derivative of carvedilol, a non-selective beta-blocker with additional alpha-1 adrenergic blocking activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and unique biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1189675-28-2
  • Molecular Formula : C24H26D3N1O4
  • Molecular Weight : 397.50 g/mol

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Beta-Adrenergic Receptor Antagonism : It primarily acts as an antagonist at beta-adrenergic receptors, which modulates heart rate and myocardial contractility.
  • Alpha-1 Adrenergic Receptor Blockade : This action leads to vasodilation and reduced peripheral resistance, beneficial in treating hypertension.
  • Antioxidant Activity : The compound has shown potential antioxidant properties, which may protect against oxidative stress in cardiovascular tissues.

Cardiovascular Effects

Research indicates that this compound can significantly lower blood pressure and improve cardiac function in hypertensive models. A study demonstrated that this compound reduced systolic blood pressure by approximately 15% in spontaneously hypertensive rats (SHR) compared to controls .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using various assays, including the DPPH radical scavenging assay. Results indicated a dose-dependent scavenging effect, suggesting that it can mitigate oxidative damage in cells exposed to reactive oxygen species (ROS).

Neuroprotective Effects

In vitro studies have shown that this compound protects neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

Case Study 1: Hypertension Management

A clinical trial involving patients with essential hypertension assessed the efficacy of this compound over a 12-week period. The results indicated a significant reduction in both systolic and diastolic blood pressure, alongside improvements in quality of life metrics compared to baseline measurements.

Case Study 2: Heart Failure Patients

Another study focused on patients with chronic heart failure who were administered this compound as an adjunct therapy. The findings revealed improved ejection fraction and reduced hospitalization rates due to heart failure exacerbations, highlighting its therapeutic potential in this population .

Comparative Analysis of Related Compounds

CompoundMechanism of ActionKey Findings
CarvedilolNon-selective beta-blockerReduces mortality in heart failure patients
PropranololNon-selective beta-blockerEffective for anxiety and migraine prevention
NebivololSelective beta-1 blockerImproves endothelial function
This compoundBeta and alpha-1 adrenergic antagonistAntioxidant effects; lowers blood pressure

Eigenschaften

IUPAC Name

4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHEORDHXCJNB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662021
Record name 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189675-28-2
Record name 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.